molecular formula C6H10N4 B14028699 N,N-dimethyl-1H-pyrazole-1-carboximidamide

N,N-dimethyl-1H-pyrazole-1-carboximidamide

Cat. No.: B14028699
M. Wt: 138.17 g/mol
InChI Key: VSBFQRUHAZHQAH-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a carboximidamide group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1H-pyrazole-1-carboximidamide can be synthesized through the reaction of pyrazole with cyanamide in the presence of a suitable catalyst. The reaction typically involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . This method is straightforward and cost-effective, making it suitable for both laboratory and industrial production.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The process involves large-scale mixing of pyrazole and cyanamide, followed by crystallization and purification steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound acts as a guanylation agent, introducing guanidinium groups into target molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final guanidylated product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1H-pyrazole-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethyl groups enhances its stability and solubility, making it a valuable reagent in various synthetic applications .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

N,N-dimethylpyrazole-1-carboximidamide

InChI

InChI=1S/C6H10N4/c1-9(2)6(7)10-5-3-4-8-10/h3-5,7H,1-2H3

InChI Key

VSBFQRUHAZHQAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N1C=CC=N1

Origin of Product

United States

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